Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate
Overview
Description
Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate is a chemical compound with the molecular formula C13H11Cl2NO2 and a molecular weight of 284.14 g/mol . It belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of chlorine atoms at positions 4 and 6, a methyl group at position 8, and an ethyl ester group at position 3 on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 4,6-dichloro-2-methylquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed:
- Substituted quinoline derivatives.
- Quinoline N-oxides.
- Dihydroquinolines.
- Carboxylic acids .
Scientific Research Applications
Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate can be compared with other similar compounds in the quinoline family:
Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate: Similar structure but with chlorine at position 7 instead of 6.
Ethyl 4-chloro-6-methylquinoline-3-carboxylate: Lacks one chlorine atom compared to the target compound.
Ethyl 4,6-dichloroquinoline-3-carboxylate: Lacks the methyl group at position 8.
Uniqueness: The presence of both chlorine atoms and the methyl group in this compound contributes to its unique chemical properties and potential biological activities, distinguishing it from other quinoline derivatives .
Properties
IUPAC Name |
ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)10-6-16-12-7(2)4-8(14)5-9(12)11(10)15/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCZSIOJQCTCHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352649 | |
Record name | ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338954-50-0 | |
Record name | ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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